molecular formula C8H7BrClFO B1395220 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene CAS No. 909122-17-4

1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene

Cat. No.: B1395220
CAS No.: 909122-17-4
M. Wt: 253.49 g/mol
InChI Key: UDCBZSCKSHVCID-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene is a compound with the CAS Number: 909122-17-4 . It is a derivative of benzene, with bromine, chlorine, fluorine, and ethoxy groups as substituents . It is a white to off-white powder or crystals at room temperature .


Molecular Structure Analysis

The molecular weight of this compound is 253.5 . The InChI Code is 1S/C8H7BrClFO/c1-2-12-6-4-3-5 (9)7 (10)8 (6)11/h3-4H,2H2,1H3 .


Chemical Reactions Analysis

This compound is a polyhalo substituted benzene . It can undergo Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls . These biphenyls are the precursors for synthesizing 6-substituted phenanthridines .


Physical and Chemical Properties Analysis

This compound is a white to off-white powder or crystals . It is stored at room temperature .

Scientific Research Applications

Electrochemical Studies

Research has shown that compounds like 1-bromo-2-chloro-4-ethoxy-3-fluorobenzene undergo complex electrochemical reactions. For instance, Horio et al. (1996) studied the electrochemical fluorination of halobenzenes, revealing intricate reactions and product formations, such as dehalogeno-defluorination and the production of various halogenated compounds (Horio et al., 1996).

Chemoselective Carbonylation

Boyarskiy et al. (2010) described the cobalt-catalysed methoxycarbonylation of polysubstituted bromo, fluoro, and chlorobenzenes, highlighting the chemo- and regio-selectivity of these reactions. This research provides a platform for synthesizing various fluorobenzoic acid derivatives, demonstrating the compound's utility in complex chemical transformations (Boyarskiy et al., 2010).

Photofragment Spectroscopy

The ultraviolet photodissociation of similar compounds like 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene has been studied using photofragment translational spectroscopy. Gu et al. (2001) measured the time-of-flight spectra of these compounds, providing insights into their energy distributions and photodissociation mechanisms (Gu et al., 2001).

Safety and Hazards

The compound has been classified under GHS07 . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P305, P338, and P351 .

Properties

IUPAC Name

1-bromo-2-chloro-4-ethoxy-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClFO/c1-2-12-6-4-3-5(9)7(10)8(6)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCBZSCKSHVCID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)Br)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696902
Record name 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909122-17-4
Record name 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

504 g of the compound (b44) was added to a reactor in a nitrogen atmosphere, to which 434 g of bromine was added dropwise over 1 hour in a temperature range of 20 to 40° C., followed by stirring for 30 minutes. The resulting reaction mixture was washed with a saturated sodium thiosulfate aqueous solution, a 10% sodium hydroxide aqueous solution, and water. The residue was subjected to fractional distillation under reduced pressure to obtain 605 g of 1-bromo-2-chloro-4-ethoxy-3-fluorobenzene (C12). The resulting compound (C12) was white solid and had a melting point of 48.0 to 48.5° C. and a boiling point of 88 to 90° C./1 mmHg.
Quantity
504 g
Type
reactant
Reaction Step One
Quantity
434 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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